1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Overview
Description
The compound contains several functional groups, including a cyclopentyl group, a trifluoromethyl group, a benzoyl group, and a tetrahydrothiazolo[5,4-c]pyridin-2-yl group. The presence of these groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Common reactions could include substitution, addition, or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the compound's involvement in the synthesis of novel heterocyclic compounds, indicating its utility as a precursor or intermediate in organic synthesis. For instance, studies on the synthesis of polyfunctionality substituted heterocycles, such as thienopyrimido-1,2,4-triazoles, have explored reactions with similar compounds, emphasizing the role of such urea derivatives in generating new molecular structures with potential biological activities (El-Gazzar et al., 2002).
Antimicrobial Evaluation
The antimicrobial potential of compounds structurally related to "1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea" has been a focus of some studies. Research on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, for example, has evaluated the synthesis and antimicrobial properties of these compounds, indicating the potential for similar compounds to serve as bases for developing new antimicrobial agents (Elgemeie et al., 2017).
Molecular Docking and Screening
The compound's derivatives have been subjected to molecular docking and in vitro screening for their potential as antimicrobial and antioxidant agents. For instance, research involving the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has included molecular docking to assess their binding energies against target proteins, highlighting the compound's relevance in the search for new therapeutic agents (Flefel et al., 2018).
Spectral Studies
Spectral studies on new dimethine cyanine dyes, including reactions with urea derivatives to form new asymmetrical oxazolo(imidazo)-[4,5-d]-pyrimidine-2(2)-dimethine cyanines, have explored the optical properties of these compounds. Such research underscores the utility of related compounds in developing materials with specific optical characteristics, which can be critical for applications ranging from sensing to photovoltaics (Koraiem et al., 1991).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopentyl-3-[5-[2-(trifluoromethyl)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-8-4-3-7-13(14)17(28)27-10-9-15-16(11-27)30-19(25-15)26-18(29)24-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASSDGHKAGVNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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